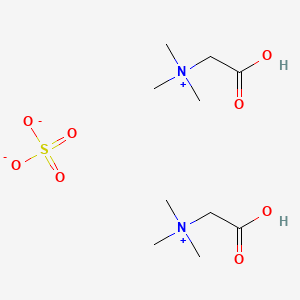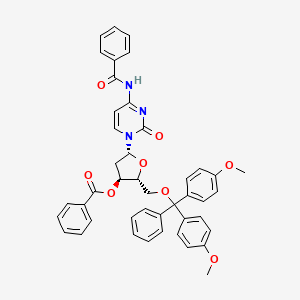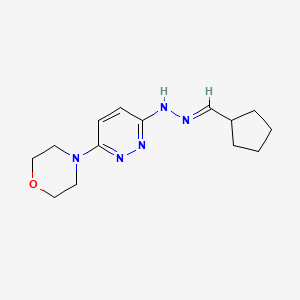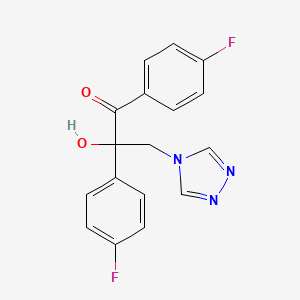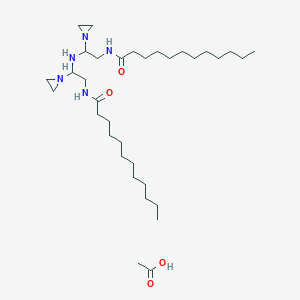
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) is a complex organic compound that combines a sugar derivative with a long-chain fatty acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) typically involves the esterification of 1,4-Anhydro-D-glucitol with (Z)-13-docosenoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学研究应用
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of biodegradable polymers and surfactants.
作用机制
The mechanism of action of 1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes involved in lipid metabolism, influencing cellular processes such as signal transduction and energy production. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects on target cells.
相似化合物的比较
Similar Compounds
1,4-Anhydro-D-glucitol (Z)-6-(9-octadecenoate): Similar structure but with a shorter fatty acid chain.
1,4-Anhydro-D-glucitol (Z)-6-(15-tetracosenoate): Similar structure but with a longer fatty acid chain.
Uniqueness
1,4-Anhydro-D-glucitol (Z)-6-(13-docosenoate) is unique due to its specific combination of a sugar derivative and a long-chain unsaturated fatty acid ester. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
94442-21-4 |
|---|---|
分子式 |
C28H52O6 |
分子量 |
484.7 g/mol |
IUPAC 名称 |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C28H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)33-23-25(30)28-27(32)24(29)22-34-28/h9-10,24-25,27-30,32H,2-8,11-23H2,1H3/b10-9-/t24-,25+,27+,28+/m0/s1 |
InChI 键 |
NCAAFHNQPBZEEI-ISIURYSUSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


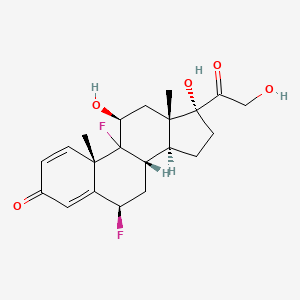

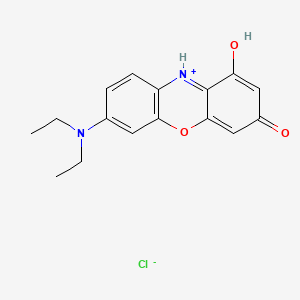
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
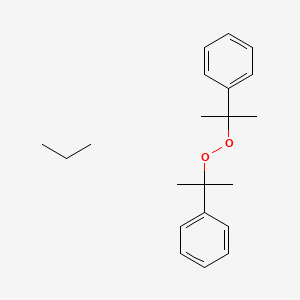
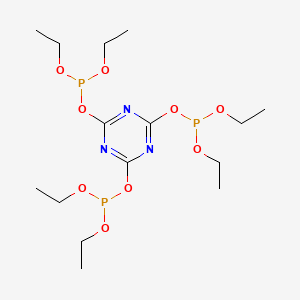
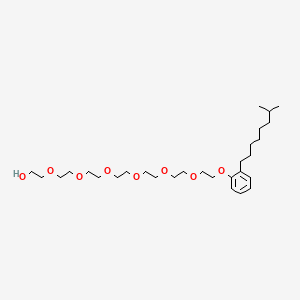
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
